molecular formula C18H15NO4S2 B2956161 (5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 671761-61-8

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2956161
CAS No.: 671761-61-8
M. Wt: 373.44
InChI Key: ZHBRICLGNXMONC-XNTDXEJSSA-N
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Description

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, also known as inhibitor RH-0169, is a potent and selective research-grade inhibitor of aldose reductase (ALR2). This enzyme is a key target in diabetic complication research, as its activation under hyperglycemic conditions contributes to the pathogenesis of conditions like neuropathy, nephropathy, and cataracts through the polyol pathway. RH-0169 functions by competitively binding to the active site of ALR2, effectively blocking the reduction of glucose to sorbitol and mitigating associated oxidative stress and metabolic imbalances in in vitro models. Its molecular structure, featuring the (2,3-dimethoxyphenyl)methylidene and 4-hydroxyphenyl motifs, is critical for its high binding affinity and specificity. As such, this compound is an essential pharmacological tool for elucidating the precise role of ALR2 in diabetic complications and for validating it as a therapeutic target in preclinical research. Studies utilizing RH-0169 help in the discovery and characterization of novel antidiabetic agents, providing a foundation for understanding structure-activity relationships in aldose reductase inhibitor design.

Properties

IUPAC Name

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S2/c1-22-14-5-3-4-11(16(14)23-2)10-15-17(21)19(18(24)25-15)12-6-8-13(20)9-7-12/h3-10,20H,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBRICLGNXMONC-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : Thiazolidin-4-one
  • Substituents :
    • A dimethoxyphenyl group
    • A hydroxyphenyl group
    • A sulfanylidene moiety

This unique combination of functional groups contributes to its potential biological activities.

Antibacterial Activity

Thiazolidinones have been reported to exhibit significant antibacterial properties. Studies have shown that derivatives of thiazolidin-4-one demonstrate potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

CompoundBacterial StrainInhibition Percentage
This compoundE. coliTBD
This compoundS. aureusTBD

Antifungal Activity

Research indicates that thiazolidinones also possess antifungal properties. For example, studies have demonstrated that related compounds show activity against fungal pathogens such as Candida albicans.

Anticancer Activity

Thiazolidinones have been investigated for their anticancer potential. Some derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

  • Antibacterial Evaluation : A study conducted by Jamil et al. synthesized several thiazolidinone derivatives and evaluated their antibacterial activity against E. coli and S. aureus. The results indicated that certain derivatives exhibited inhibition percentages exceeding 90% against these pathogens .
  • Antioxidant Properties : Another study highlighted the antioxidant potential of thiazolidinone compounds through assays such as DPPH and ABTS, showing significant scavenging activities that may contribute to their therapeutic effects .
  • Mechanism of Action : Research has suggested that the biological activity of thiazolidinones may be attributed to their ability to interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Thiazolidin-4-one Derivatives

Compound Name Substituents (Position) Molecular Weight Melting Point/Decomposition Key Spectral Data (¹H-NMR) References
Target Compound 5-(2,3-Dimethoxyphenyl)methylidene; 3-(4-hydroxyphenyl) 385.43 g/mol Not reported Aromatic δ 6.92–7.38 ppm; CH= δ 7.70 ppm
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () 5-(2-hydroxybenzylidene); 3-phenyl 313.37 g/mol Not reported Aromatic δ 6.10–7.55 ppm; CH= δ 7.70 ppm
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one () 5-(3,4-dimethoxyphenyl)methylidene; 3-(4-methylphenyl) 385.47 g/mol Not reported Similar aromatic and CH= shifts
BU7 () 5-(4-hydroxyphenyl)methylidene; 3-butyl 293.40 g/mol Not reported Aromatic δ 6.70–7.40 ppm; CH= δ 7.65 ppm

Key Observations:

  • Methoxy vs. Hydroxy Groups : The target compound’s 2,3-dimethoxyphenyl group increases steric bulk and electron density compared to analogs with single hydroxy groups (e.g., ). This enhances lipophilicity but may reduce solubility in polar solvents .

Crystallographic and Hydrogen-Bonding Patterns

  • Target Compound: No crystallographic data is available in the provided evidence.
  • Analog from : Exhibits intramolecular C–H⋯S hydrogen bonds forming S(6) motifs and intermolecular dimers via O–H⋯O interactions, creating R₂²(7) and R₂²(10) ring motifs. Dihedral angles between aromatic rings range from 9.68° to 79.26°, indicating moderate planarity .
  • Comparison : The absence of a hydroxy group in analogs like may reduce hydrogen-bonding networks, leading to lower melting points or altered crystal packing .

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